
tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with an amino group and a chlorophenyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine source.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group, typically through a reaction with tert-butyl chloroformate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chlorophenyl groups, using reagents such as halogens or nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl (1-(2-amino-1-(4-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (1-(2-amino-1-phenylethyl)pyrrolidin-3-yl)carbamate: This compound lacks the chlorophenyl group, which may result in different biological activities and chemical properties.
tert-Butyl (1-(2-amino-1-(4-fluorophenyl)ethyl)pyrrolidin-3-yl)carbamate: The presence of a fluorine atom instead of chlorine can lead to variations in reactivity and biological effects.
tert-Butyl (1-(2-amino-1-(4-methylphenyl)ethyl)pyrrolidin-3-yl)carbamate: The methyl group may influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
886365-23-7 |
|---|---|
Fórmula molecular |
C17H26ClN3O2 |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[2-amino-1-(4-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)20-14-8-9-21(11-14)15(10-19)12-4-6-13(18)7-5-12/h4-7,14-15H,8-11,19H2,1-3H3,(H,20,22) |
Clave InChI |
PVHYSIRBQBWLRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)
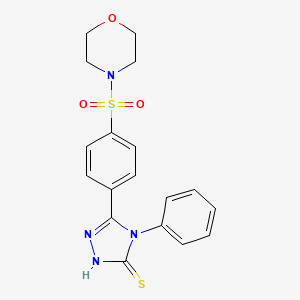

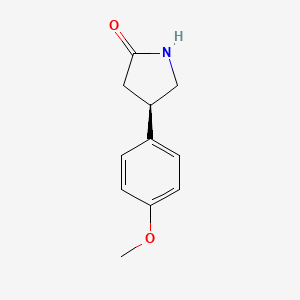
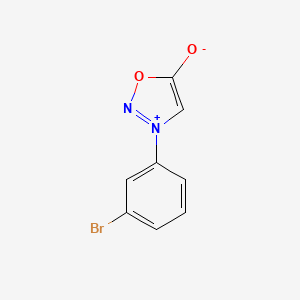
![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)
![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
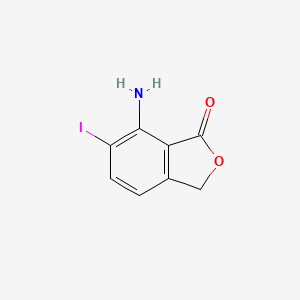

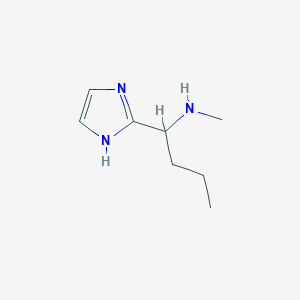
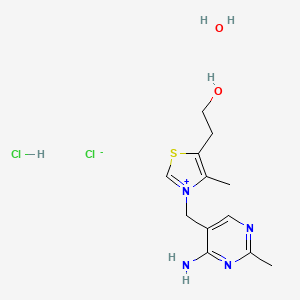
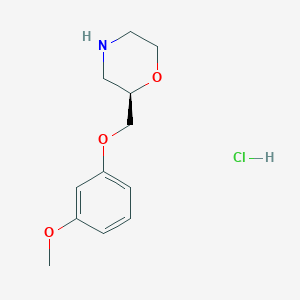

![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
